Pharmacological Reduction of Circulating 1,25-Dihydroxyvitamin D3 Without Inducing Hypercalcemia
In vivo administration of 25(s),26-dihydroxyvitamin D3 (20 µg/day for 1 week) to normal, vitamin D-replete rats resulted in a marked and significant reduction in circulating 1,25-dihydroxyvitamin D levels. This effect was dose-dependent and occurred without inducing hypercalcemia [1][2]. The compound's ability to suppress the active hormone while preserving normal calcium levels is a key differentiating feature compared to 1,25-dihydroxyvitamin D3, which directly elevates serum calcium [1].
| Evidence Dimension | Serum 1,25-dihydroxyvitamin D concentration |
|---|---|
| Target Compound Data | 16 ± 5 pg/mL (post-treatment) |
| Comparator Or Baseline | 1,25-dihydroxyvitamin D3 treatment: 28 ± 4 pg/mL (baseline control) |
| Quantified Difference | 43% reduction (from 28 to 16 pg/mL, P = 0.02); 25-66% reduction overall |
| Conditions | In vivo: Normal, vitamin D-replete rats; 20 µg/day subcutaneous injection for 7 days. |
Why This Matters
This distinct pharmacological profile—suppressing the active hormone without causing hypercalcemia—is critical for researchers developing non-hypercalcemic vitamin D analogs for chronic kidney disease or cancer applications.
- [1] Zerwekh, J. E., Harvey, J. A., & Pak, C. Y. C. (1987). Administration of pharmacological amounts of 25(s),26-dihydroxyvitamin D3 reduces serum 1,25-dihydroxyvitamin D3 levels in rats. Endocrinology, 121(5), 1671-1677. View Source
- [2] Zerwekh, J. E., Harvey, J. A., & Pak, C. Y. C. (1987). Administration of pharmacological amounts of 25(s),26-dihydroxyvitamin D3 reduces serum 1,25-dihydroxyvitamin D3 levels in rats. Endocrinology, 121(5), 1671-1677. View Source
